molecular formula C11H16ClN3 B1488756 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine CAS No. 1249833-18-8

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine

Cat. No.: B1488756
CAS No.: 1249833-18-8
M. Wt: 225.72 g/mol
InChI Key: KGPOICNRMXPILG-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 6-chloropyrimidin-4-amine and cyclohexylamine, undergo a condensation reaction in the presence of a suitable catalyst.

  • Methylation: The resulting intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or amino positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrimidinone derivatives.

  • Reduction Products: Reduced pyrimidinamine derivatives.

  • Substitution Products: Substituted pyrimidinamines.

Scientific Research Applications

6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic applications in treating diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine is compared with other similar compounds, such as:

  • 6-Chloro-2-methylpyrimidin-4-amine: Lacks the cyclohexyl group.

  • N-cyclohexyl-2-methylpyrimidin-4-amine: Lacks the chlorine atom.

  • 6-Chloro-N-cyclohexylpyrimidin-4-amine: Lacks the methyl group.

These compounds differ in their chemical structure and, consequently, their biological and chemical properties

Properties

IUPAC Name

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPOICNRMXPILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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